molecular formula C16H18FN5OS B2811737 2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone CAS No. 921881-68-7

2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone

Cat. No. B2811737
M. Wt: 347.41
InChI Key: PPGNXWJJGLYKAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a useful research compound. Its molecular formula is C16H18FN5OS and its molecular weight is 347.41. The purity is usually 95%.
BenchChem offers high-quality 2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Utility in Heterocyclic Synthesis

The compound is part of a broader class of chemicals utilized in the creation of diverse heterocyclic structures, such as thiophene, oxazole, triazole, and imidazopyrimidine, among others. These structures are explored for their biological and medicinal potential, indicating a broad interest in developing new compounds for therapeutic applications. Salem et al. (2021) highlighted the importance of derivatives like 1-(4-substituted-aminophenyl) ethanones in heterocyclic synthesis, underscoring the ongoing research into their utility for creating biologically active molecules (Salem, Helal, Alzahrani, & Gouda, 2021).

Optical Properties and Material Applications

Investigations into the optical properties of related compounds have been conducted to explore their potential in material sciences, especially in creating low-cost emitters with large Stokes' shifts. This research indicates that the structural features of such compounds can be tailored to achieve desired optical behaviors, making them valuable for applications in luminescent materials and photonic devices. Volpi et al. (2017) synthesized a series of imidazo[1,5-a]pyridine derivatives, demonstrating the ability to tune their quantum yields and emission properties, which is essential for developing new optical materials (Volpi et al., 2017).

Antiviral and Antimicrobial Research

Compounds containing the imidazo[1,2-a]pyridine moiety have been studied for their antiviral and antimicrobial activities. Research efforts are focused on synthesizing derivatives that could serve as potent agents against various pathogens. For example, Attaby et al. (2006) explored the synthesis, reactions, and potential antiviral activity of compounds related to 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone, demonstrating the pharmaceutical potential of such molecules (Attaby, Elghandour, Ali, & Ibrahem, 2006).

properties

IUPAC Name

2-[[7-(4-fluorophenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN5OS/c17-12-3-5-13(6-4-12)21-9-10-22-15(21)18-19-16(22)24-11-14(23)20-7-1-2-8-20/h3-6H,1-2,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPGNXWJJGLYKAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CSC2=NN=C3N2CCN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone

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